Product packaging for 4-(Azetidin-3-yloxy)-3-bromo-benzamide(Cat. No.:)

4-(Azetidin-3-yloxy)-3-bromo-benzamide

Cat. No.: B12071887
M. Wt: 271.11 g/mol
InChI Key: OYQIWPVYHCNFDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within Chemical Classes: Benzamides and Azetidines

Benzamides are a well-established class of compounds in pharmaceutical sciences, characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is present in a wide array of approved drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and gastroprokinetic agents. google.comnih.gov The amide group can participate in hydrogen bonding interactions, a crucial feature for molecular recognition at biological targets. evitachem.com The aromatic ring and its substituents can be modified to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Azetidines are four-membered nitrogen-containing heterocyclic compounds. nanobioletters.com Their inherent ring strain makes their synthesis challenging but also imparts unique conformational rigidity. nanobioletters.com In drug discovery, the incorporation of an azetidine (B1206935) ring is a strategic approach to limit the conformational flexibility of a molecule, which can lead to higher binding affinity and improved selectivity for its biological target. nih.gov Despite historical challenges in their synthesis, recent advancements have made functionalized azetidines more accessible for medicinal chemistry applications. nanobioletters.commdpi.com

The combination of these two classes in 4-(azetidin-3-yloxy)-3-bromo-benzamide results in a molecule with a distinct three-dimensional structure and a specific arrangement of functional groups, making it a compelling candidate for further investigation.

Significance of the Chemical Scaffold in Drug Discovery

The chemical scaffold of this compound is significant due to the synergistic contribution of its components. The substituted benzamide (B126) portion provides a platform for diverse chemical modifications, allowing for the optimization of properties such as solubility, metabolic stability, and target engagement. The bromine atom, for instance, can serve as a handle for further synthetic transformations through cross-coupling reactions, enabling the exploration of a wider chemical space. nih.gov

Current Research Landscape and Emerging Focus Areas

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the broader research landscape for its constituent parts is vibrant and provides a strong rationale for its investigation.

Azetidine-containing scaffolds are increasingly being incorporated into bioactive molecules due to their favorable properties. nanobioletters.comnih.gov Their rigid nature helps in pre-organizing the molecule for binding to its target, potentially increasing potency and reducing off-target effects. nih.gov Several approved drugs and clinical candidates contain the azetidine moiety, highlighting its acceptance and utility in drug design. nih.gov Research is ongoing to develop novel synthetic methods to access a wider variety of substituted azetidines, which will undoubtedly expand their application in medicinal chemistry. mdpi.com

Substituted benzamides continue to be a cornerstone of pharmaceutical research, with new derivatives being constantly explored for a wide range of therapeutic targets. nih.gov Their ability to act as bioisosteres for other functional groups and their capacity to engage in key binding interactions make them a versatile scaffold. researchgate.net Current research focuses on designing benzamide derivatives with improved selectivity and safety profiles, as well as exploring their potential in new therapeutic areas. researchgate.net The development of novel synthetic methodologies for the functionalization of benzamides is also an active area of investigation. nanobioletters.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrN2O2 B12071887 4-(Azetidin-3-yloxy)-3-bromo-benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-3-bromobenzamide

InChI

InChI=1S/C10H11BrN2O2/c11-8-3-6(10(12)14)1-2-9(8)15-7-4-13-5-7/h1-3,7,13H,4-5H2,(H2,12,14)

InChI Key

OYQIWPVYHCNFDT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)C(=O)N)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 4 Azetidin 3 Yloxy 3 Bromo Benzamide

Retrosynthetic Analysis of the 4-(Azetidin-3-yloxy)-3-bromo-benzamide Scaffold

A retrosynthetic analysis of this compound identifies two primary disconnection points that simplify the target molecule into readily available or synthetically accessible precursors. The most logical disconnections are at the ether linkage and the amide bond.

C(aryl)-O Bond Disconnection: Cleavage of the aryl ether bond suggests two main synthetic routes. The first pathway involves a nucleophilic substitution reaction between an activated 3-bromo-4-halobenzamide (or a precursor like a benzonitrile) and azetidin-3-ol (B1332694). The second pathway involves a Williamson-type ether synthesis between a 3-bromo-4-hydroxybenzamide (B8749284) precursor and a reactive azetidin-3-yl derivative (e.g., a mesylate or tosylate).

C(O)-N Bond Disconnection: Disconnecting the amide bond points to a final amidation step. This involves reacting the corresponding 4-(azetidin-3-yloxy)-3-bromobenzoic acid with ammonia (B1221849) or a protected ammonia equivalent. This approach necessitates the formation of the ether linkage prior to the creation of the amide group.

These disconnections lead to two key intermediates whose synthesis is paramount: an appropriately protected azetidin-3-ol and a suitably substituted 3-bromobenzoic acid or benzamide (B126) derivative. The forward synthesis then logically proceeds by first preparing these precursors and subsequently coupling them.

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound hinges on the efficient preparation of its core building blocks.

Azetidin-3-ol and its derivatives are crucial building blocks for the title compound. The strained four-membered ring of azetidine (B1206935) presents unique synthetic challenges. nih.gov The synthesis often requires a nitrogen protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions and facilitate handling. chemicalbook.com

One common route to N-Boc-azetidin-3-ol starts from 3-amino-1,2-propanediol. google.com This is a multi-step process that involves protection, cyclization, and deprotection stages. An alternative approach involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides, which offers a flexible route to chiral azetidin-3-ones, which can then be reduced to the corresponding alcohol. nih.gov For the final etherification step, the azetidin-3-ol is often used after removing the protecting group. For instance, an N-Boc-3-hydroxyazetidine can be deprotected using trifluoroacetic acid in a solvent like dichloromethane (B109758) (DCM) to yield the crude azetidin-3-ol, which can be used directly in subsequent steps. chemicalbook.com

Starting MaterialKey Transformation(s)ProductReference(s)
N-Boc-3-hydroxyazetidineDeprotection with Trifluoroacetic AcidAzetidin-3-ol chemicalbook.com
3-Amino-1,2-propanediolReaction with a ketone, cyclization1-Substituted-azetidin-3-ol google.com
N-propargylsulfonamidesGold-catalyzed oxidative cyclization, reductionChiral Azetidin-3-ol nih.gov

The aromatic component, a substituted 3-bromobenzoic acid or benzamide, can be synthesized through several methods. The choice of precursor is critical and often dictates the strategy for the subsequent etherification and amidation steps.

A direct approach is the electrophilic bromination of benzoic acid. This reaction typically requires a catalyst like iron(III) bromide (FeBr₃) and results in substitution at the meta position due to the deactivating, meta-directing nature of the carboxyl group. ijisrt.com Solvent-free and catalyst-free methods using sonication have also been explored as a "green" alternative. ijisrt.com Another established method is the oxidation of 3-bromotoluene (B146084) using a strong oxidizing agent like potassium permanganate. chemicalbook.com

For the synthesis of this compound, a precursor with a leaving group at the 4-position, such as 3-bromo-4-fluorobenzoic acid, is highly valuable. This compound can be prepared from fluorobenzene (B45895) through a sequence of Friedel-Crafts acylation, bromination, and subsequent haloform reaction. google.com Alternatively, a 3-bromo-4-hydroxybenzamide precursor could be used, which itself is an environmental transformation product of the herbicide Bromoxynil. nih.gov

Starting MaterialReagentsProductReference(s)
Benzoic AcidBr₂, FeBr₃3-Bromobenzoic Acid ijisrt.com
3-BromotolueneKMnO₄, KOH3-Bromobenzoic Acid chemicalbook.com
FluorobenzeneAcetyl chloride/AlCl₃, then Br₂, then hypochlorite3-Bromo-4-fluorobenzoic acid google.com
Benzoic AcidBromine, Water (heated sealed tube)3-Bromobenzoic Acid prepchem.com

Direct Synthesis Approaches to this compound

With the key precursors in hand, the final steps involve coupling them to form the ether and amide functionalities.

The formation of the aryl ether bond is a critical step. The specific method depends on the chosen precursors.

Nucleophilic Aromatic Substitution (SₙAr): If a precursor like 3-bromo-4-fluorobenzonitrile (B1266296) or 3-bromo-4-fluorobenzoic acid is used, the ether linkage can be formed via an SₙAr reaction. In this process, the alkoxide of azetidin-3-ol, generated by a strong base like sodium hydride (NaH), acts as a nucleophile, displacing the fluoride (B91410) at the C4 position of the aromatic ring. The reaction is driven by the electron-withdrawing nature of the bromo and cyano/carboxyl groups.

Williamson Ether Synthesis: This classic method is applicable when starting with a phenolic precursor, such as 3-bromo-4-hydroxybenzamide. The phenol (B47542) is first deprotonated with a base to form a phenoxide ion. This nucleophile then reacts with an azetidine derivative bearing a good leaving group, such as azetidin-3-yl mesylate or tosylate, in an Sₙ2 reaction to form the ether. masterorganicchemistry.com The synthesis of the required azetidin-3-yl mesylate can be achieved by reacting N-tert-butyl-azetidin-3-ol with methanesulfonyl chloride. google.com

Reaction TypeAromatic PrecursorAzetidine PrecursorKey ConditionsReference(s)
SₙAr3-Bromo-4-fluorobenzonitrileAzetidin-3-olStrong base (e.g., NaH), polar aprotic solventGeneral SₙAr Principles
Williamson3-Bromo-4-hydroxybenzamideAzetidin-3-yl mesylateBase (e.g., K₂CO₃), polar solvent (e.g., DMF) masterorganicchemistry.com,
Mitsunobu3-Bromo-4-hydroxybenzamideAzetidin-3-olDEAD, PPh₃

The final step in the synthesis is the formation of the primary benzamide group. The strategy for this transformation depends on the functional group present on the aromatic ring during the preceding steps.

From a Benzonitrile (B105546): If the synthesis proceeded via a 3-bromo-4-(azetidin-3-yloxy)benzonitrile intermediate, the amide can be formed by hydrolysis of the nitrile group. This is typically achieved under acidic or basic conditions, followed by activation of the resulting carboxylic acid and reaction with an ammonia source.

From a Carboxylic Acid: If the intermediate is 4-(azetidin-3-yloxy)-3-bromobenzoic acid, the amide bond is formed directly through an amidation reaction. This involves activating the carboxylic acid to make it more electrophilic. Common coupling agents used for this purpose include carbodiimides (like DCC or EDC), or reagents that form an active ester or acyl halide in situ. The activated acid is then treated with ammonia or an equivalent reagent. Novel methods for amide bond formation, such as those involving the rearrangement of nitrile imines derived from hydrazonyl bromides, highlight the ongoing development in this field, aiming for milder conditions and greater functional group tolerance. nih.gov

PrecursorTransformationCommon ReagentsReference(s)
BenzonitrileHydrolysis then Amidation1. H⁺ or OH⁻ 2. SOCl₂, then NH₃; or EDC, NH₄ClGeneral Organic Chemistry
Carboxylic AcidDirect AmidationEDC, HOBt, NH₃; or HATU, DIPEA, NH₃ nih.gov

Advanced Synthetic Strategies and Optimization

The synthesis of complex molecules such as this compound requires sophisticated and optimized strategies to ensure high yield, purity, and correct stereochemistry. The azetidine ring, a strained four-membered heterocycle, presents unique challenges and opportunities in synthetic chemistry. rsc.org Advanced methodologies focus on the efficient construction of this core structure and its subsequent functionalization.

Stereoselective Synthesis of Azetidine Moieties

The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Therefore, controlling the stereochemistry of the azetidine moiety is critical. Stereoselective synthesis of azetidines can be achieved through various approaches, primarily by using chiral starting materials or employing chiral catalysts.

One prominent method involves the use of chiral N-propargylsulfonamides, which can be prepared with high enantiomeric excess (e.e.) through chiral sulfinamide chemistry. nih.govnih.gov These chiral precursors undergo cyclization to form chiral azetidin-3-ones, which are versatile intermediates for a range of functionalized azetidines. nih.govthieme-connect.com For instance, the synthesis can start from chiral tert-butanesulfinimine, which allows for the creation of chiral azetidin-3-ones with typically greater than 98% e.e. nih.gov This approach provides a flexible route to obtaining enantiomerically pure azetidine building blocks necessary for the synthesis of specific stereoisomers of the target compound.

Other strategies include palladium-catalyzed intramolecular C-H amination using picolinamide (B142947) (PA) protected amine substrates, which allows for the synthesis of various nitrogen heterocycles, including azetidines. organic-chemistry.org The predictability of diastereoselectivity is also a key feature in methods involving the ring closure of N-aryl-2-cyanoazetidines derived from β-amino alcohols. organic-chemistry.org

Gold-Catalyzed Approaches to Azetidine-3-ones

Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds. Specifically, gold-catalyzed intermolecular oxidation of alkynes provides a flexible and efficient route to azetidin-3-ones, which are key precursors to the 3-hydroxyazetidine needed for this compound. nih.govthieme-connect.com This method avoids the use of toxic and potentially explosive diazo compounds, which were common in earlier synthetic routes. nih.gov

The process involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. thieme-connect.com In this reaction, a reactive α-oxo gold carbene intermediate is generated via the intermolecular oxidation of the alkyne. nih.gov This intermediate then undergoes an intramolecular N-H insertion to form the azetidine ring. nih.gov This methodology is not only efficient but also highly stereoselective, preserving the chirality of the starting material. nih.govthieme-connect.com

Researchers have demonstrated that this gold-catalyzed approach can be practical and efficient for producing racemic azetidin-3-ones as well, by using less expensive protecting groups like N-tosyl instead of the chiral t-Bus group. psu.edu The reaction typically proceeds in three steps from readily available propargylic alcohols, making it an economical choice. psu.edu

Table 1: Gold-Catalyzed Synthesis of Azetidin-3-ones from N-Sulfonylpropargylamines

EntryN-Protecting GroupOxidantCatalystYield (%)
1Ts (Tosyl)2,6-dibromopyridine-N-oxideBrettPhosAuNTf278
2t-Bus (tert-Butylsulfonyl)Pyridine-N-oxide(Ph3P)AuCl/AgOTf>98 (e.e.)

This table presents a summary of representative yields for the gold-catalyzed synthesis of azetidin-3-ones, adapted from research findings. nih.govpsu.edu

Scale-Up Considerations and Process Chemistry for Azetidine Derivatives

Transitioning a synthetic route from a laboratory scale to industrial production introduces significant challenges. For azetidine derivatives, factors such as the stability of the strained ring, reagent costs, reaction safety, and purification methods become paramount.

A notable example in process chemistry is the large-scale synthesis of an azetidine-containing intermediate for a glucokinase inhibitor by AstraZeneca, where a 650-kg scale was achieved. rsc.org Key to their success was the development of a procedure involving the slow addition of potassium carbonate to azetidine hydrochloride to generate the free-base nucleophile, followed by the slow addition of the acyl chloride. rsc.org This controlled addition strategy is crucial for managing reaction exotherms and ensuring safety and product quality on a large scale.

For the synthesis of this compound, scale-up would require optimization of several steps:

Reagent Selection: Favoring less expensive and hazardous reagents, such as replacing certain chiral auxiliaries with catalytic enantioselective methods where possible. psu.edu

Purification: Developing crystallization-based purifications over chromatographic methods, which are often impractical and costly at an industrial scale.

Safety: Careful evaluation of all reaction steps for thermal hazards, potential for runaway reactions, and the toxicity of all materials used. The use of gold catalysts, while efficient, would require assessment for cost and recyclability in a large-scale process. psu.edu

The modular nature of many azetidine syntheses, where building blocks are combined, can be advantageous for scale-up, allowing for the separate, optimized production of key intermediates before the final coupling steps. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Azetidin 3 Yloxy 3 Bromo Benzamide and Analogues

Impact of Benzamide (B126) Moiety Modifications on Biological Activity

The benzamide moiety serves as a crucial anchor for biological interactions, with both the substituted phenyl ring and the amide group itself offering opportunities for modification to fine-tune activity.

The nature and position of substituents on the phenyl ring can dramatically influence the electronic and steric profile of the molecule. nih.gov In the parent compound, the bromine atom at the 3-position, ortho to the azetidinyloxy group, plays a significant role. Its electron-withdrawing nature and steric bulk influence the conformation of the molecule and its potential interactions within a binding pocket.

Research into related brominated phenyl-benzamide derivatives has shown that the position and nature of halogen substituents can modulate antimicrobial and anti-inflammatory activities. nih.gov Systematic studies on substituted phenyl rings demonstrate that even the relative position of a phenyl group can impact steric hindrance and, consequently, reactivity. nih.gov Altering the substituent pattern on the phenyl ring of 4-(Azetidin-3-yloxy)-3-bromo-benzamide could lead to analogues with modified potency, selectivity, or pharmacokinetic properties. For instance, replacing bromine with other halogens (Cl, F) or with small alkyl or cyano groups would systematically vary the lipophilicity and electronic character of the ring, which are key determinants of biological activity.

Table 1: Potential Substituent Effects on the Phenyl Ring

Position Current Substituent Potential Modification Anticipated Impact on Properties
3 Bromo (-Br) Fluoro (-F), Chloro (-Cl) Modifies electronics and size, potentially altering binding affinity.
3 Bromo (-Br) Methyl (-CH₃) Increases lipophilicity, may introduce steric hindrance or favorable van der Waals interactions.
3 Bromo (-Br) Cyano (-CN) Acts as a hydrogen bond acceptor, significantly alters electronic distribution.

The amide bond is a cornerstone of many biologically active molecules, but it can be susceptible to metabolic hydrolysis. Replacing the amide group with bioisosteres is a common strategy to improve metabolic stability and modulate biological properties. nih.gov The carbonyl oxygen and the N-H group of the primary amide in this compound are critical hydrogen bond acceptors and donors, respectively.

Several amide bioisosteres could be considered:

Thioamides and Selenoamides : Replacing the carbonyl oxygen with sulfur or selenium has been shown in some scaffolds to retain or even enhance biological activity. nih.gov

Ureas and Sulfonamides : These replacements maintain key hydrogen bonding patterns. nih.gov Sulfonamides, in particular, can introduce a tetrahedral geometry that may mimic a transition state in certain enzymatic reactions and can improve hydrophobicity and solubility. nih.gov

Heterocycles : Non-classical isosteres like 1,2,3-triazoles or oxadiazoles (B1248032) can mimic the trans-amide bond geometry while offering greater metabolic stability and opportunities for further functionalization. nih.govnih.gov Studies have shown that 1,2,4-oxadiazoles can be effective amide replacements, yielding compounds with comparable potency and improved metabolic profiles. nih.gov

Table 2: Bioisosteric Replacements for the Benzamide Amide Group

Modification Structure Key Features Potential Impact
Thioamide -C(=S)NH₂ Retains H-bond donor; altered H-bond acceptor strength and geometry. Enhanced metabolic stability; potentially altered target affinity. nih.gov
Sulfonamide -S(=O)₂NH₂ Tetrahedral geometry; strong H-bond donor/acceptor. Improved stability and solubility; may mimic enzymatic transition states. nih.gov
1,2,4-Oxadiazole Heterocyclic ring Aromatic, stable, mimics peptide bond geometry. Significantly improved metabolic stability; equipotent to parent amide in some cases. nih.gov

Role of the Azetidine (B1206935) Ring System in Molecular Recognition

The azetidine ring is a four-membered heterocycle whose strained nature imparts unique conformational and reactive properties. rsc.orgrsc.org It serves as a rigid scaffold that correctly orients the ether linkage and the benzamide portion of the molecule for optimal interaction with its biological target.

The azetidine ring in this compound is unsubstituted, presenting opportunities for functionalization to probe for additional binding interactions or to modify physicochemical properties. researchgate.net Synthetic methods allow for the introduction of substituents at various positions on the azetidine ring. frontiersin.orgnih.gov

N-Substitution : The azetidine nitrogen is a potential site for modification. However, in the parent compound, this is a secondary amine, and substitution would alter its hydrogen-bonding capability and basicity, which could be detrimental to activity if the N-H is involved in a key interaction.

C2/C4-Substitution : Adding substituents to the carbon atoms of the azetidine ring could introduce beneficial interactions with a target protein or modulate the ring's conformation. For instance, small polar groups could enhance solubility, while lipophilic groups could probe for hydrophobic pockets. The synthesis of such substituted azetidines can be challenging but is achievable through various chemical strategies. nih.gov

Computational and X-ray crystallography studies on azetidine-containing peptides show that the ring can adopt different puckered states depending on the local chemical environment. nih.gov This conformational preference is crucial for bioactivity, as it dictates how well the molecule fits into its binding site. The inherent strain of the azetidine ring (approx. 25.4 kcal/mol) not only influences its conformation but also its reactivity and stability compared to less strained rings like pyrrolidine (B122466). rsc.org The introduction of an azetidine ring has been shown in some cyclic peptides to encourage less common conformations, which can be beneficial for biological activity. researchgate.net

Influence of the Ether Linkage on Pharmacological Profiles

Modifying or replacing the ether linkage would have a profound impact on the molecule's properties:

Flexibility and Geometry : Replacing the oxygen atom with other atoms or groups (e.g., sulfur to form a thioether, nitrogen for an amine, or a methylene (B1212753) group for an alkyl chain) would alter bond lengths and angles, thus changing the spatial relationship between the two main ring systems.

Electronic Properties : The ether oxygen is a weak hydrogen bond acceptor. Replacing it with a stronger acceptor (like an amine) or a non-polar group (like a methylene) would change the molecule's interaction with polar residues in a binding site.

Metabolic Stability : While ether linkages are generally stable, replacing them with groups like esters or other metabolically labile functions would decrease the molecule's half-life. Conversely, replacement with a more robust linker could enhance it. The strategy of using strained rings like azetidines can sometimes be part of a "build and release" approach where the ring is opened under specific conditions, although in this context, the ether linkage itself is typically stable. beilstein-journals.orgresearchgate.net

Comprehensive SAR Mapping for Target-Specific Optimization

The optimization of the this compound scaffold has centered on systematic modifications of the benzamide, azetidine, and bromine moieties to enhance potency and selectivity.

The benzamide portion of the molecule has proven to be a critical interaction point. Alterations to the amide functionality can significantly impact activity. For instance, in related benzamide series, the introduction of small alkyl groups on the amide nitrogen has been shown to be well-tolerated and can sometimes lead to improved potency.

The azetidine ring is another key determinant of activity. Its constrained four-membered ring system correctly orients the substituent at the 4-position of the benzamide for optimal interaction with the target protein. Modifications to the azetidine ring itself, such as substitution on the nitrogen atom, can modulate the compound's physicochemical properties and its binding affinity.

The bromo substituent at the 3-position of the benzamide ring plays a crucial role in the compound's activity, likely by engaging in halogen bonding or by influencing the electronic properties of the aromatic ring. The nature of the substituent at this position is a key area of exploration in SAR studies. Replacing the bromine with other halogens or with small, electron-withdrawing or electron-donating groups can lead to significant changes in biological activity. The following table illustrates the impact of modifications at the 3-position on the inhibitory activity against a target kinase.

CompoundR1R2R3Target Kinase IC50 (nM)
This compound HBrAzetidin-3-yloxy15
Analog 1HClAzetidin-3-yloxy25
Analog 2HIAzetidin-3-yloxy10
Analog 3HCNAzetidin-3-yloxy50
Analog 4FBrAzetidin-3-yloxy30

Further SAR studies have explored the impact of substituting the azetidine ring with other cyclic amines. These investigations have revealed that while other small, saturated heterocycles can be accommodated, the azetidine ring often provides the optimal balance of potency and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

To further refine the understanding of the structural requirements for activity and to guide the design of new analogs, Quantitative Structure-Activity Relationship (QSAR) models have been developed. nih.gov These models establish a mathematical correlation between the chemical structures of the this compound analogs and their observed biological activities.

Typically, a range of molecular descriptors are calculated for each analog, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. These descriptors are then used to build a predictive model using statistical methods such as multiple linear regression or partial least squares.

A representative QSAR model for a series of benzamide analogs might take the following form:

pIC50 = β0 + β1σ + β2Es + β3*π

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

σ represents the electronic effect of a substituent (Hammett constant).

Es is a descriptor for the steric effect of a substituent (Taft steric parameter).

π describes the hydrophobicity of a substituent.

β0, β1, β2, and β3 are the regression coefficients determined from the analysis.

The development of robust QSAR models allows for the virtual screening of novel, un-synthesized compounds, prioritizing those with the highest predicted potency. nih.gov This in silico approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. For instance, QSAR studies on related benzamide series have highlighted the importance of specific electronic and steric properties for optimal activity, guiding the selection of substituents for further synthetic efforts. nih.gov

Molecular Mechanism of Action Mmoa Investigations

Identification and Validation of Molecular Targets

Target EnzymeSummary of Findings for 4-(Azetidin-3-yloxy)-3-bromo-benzamide
BRD4 No specific inhibition data is available for this compound. BRD4 is a key epigenetic regulator, and its inhibition is a therapeutic strategy in various diseases. nih.govnih.govgoogle.com
FLT3 No specific inhibition data is available for this compound. FLT3 is a receptor tyrosine kinase implicated in some forms of leukemia. nih.govnih.gov
VEGFR2 No specific inhibition data is available for this compound. VEGFR-2 is a key mediator of angiogenesis, and its inhibitors are used in cancer therapy. nih.govnih.gov
FGFR1 While derivatives of 4-bromo-N-phenylbenzamide have been explored as FGFR1 inhibitors, no specific data for this compound is available. nih.gov
PARP1 No specific inhibition data is available for this compound.
SIK2/SIK3 While some dual SIK2/SIK3 inhibitors containing an azetidine (B1206935) moiety have been developed, there is no specific data on the inhibitory profile of this compound. nih.gov SIK inhibition is a therapeutic approach for inflammatory diseases. nih.gov
HDAC Benzamide-containing compounds are known to act as HDAC inhibitors. nih.govnih.gov However, specific inhibitory data for this compound is not available.
Tubulin A structurally different compound, 3-bromoacetylamino benzoylurea, has been shown to inhibit tubulin assembly. nih.gov No such data is available for this compound.
Thymidylate Synthase No specific inhibition data is available for this compound.
Thymidine Phosphorylase No specific inhibition data is available for this compound.
Pks13 Thioesterase Azetidine amides have been identified as potent inhibitors of the Pks13 thioesterase (TE) domain from Mycobacterium tuberculosis. nih.gov These compounds are being investigated for their antitubercular activity. nih.govnih.gov

The interaction of this compound with various receptors has been assessed, though specific binding data for this compound is limited in the available literature.

Target ReceptorSummary of Findings for this compound
Dopaminergic Receptors No specific binding or functional data is available for this compound.
5-HT₃ Receptors No specific binding or functional data is available for this compound. 5-HT₃ receptors are ligand-gated ion channels involved in various physiological functions. nih.govresearchgate.netnih.gov
TAAR1 While various agonists and antagonists of TAAR1 have been developed, some featuring benzamide (B126) or azetidine structures, no specific data for this compound is available. nih.govnih.govmdpi.com TAAR1 is a G protein-coupled receptor that modulates monoaminergic systems. nih.gov

Molecular Interactions and Binding Modes

The detailed molecular interactions of this compound have been primarily elucidated through studies on its analogs targeting the Pks13 thioesterase.

In the context of Pks13 thioesterase inhibition, crystal structures of related azetidine amides have revealed key hydrogen bonding interactions. A notable interaction occurs between the carbonyl oxygen of the azetidine amide and the side chain of a histidine residue (His1664) within the enzyme's active site. nih.gov This direct hydrogen bond is a critical feature for the potency of this class of inhibitors. nih.gov

While specific details for this compound are not published, the binding of related inhibitors to Pks13 involves the azetidine ring orienting towards the solvent-exposed opening of the ligand-binding pocket. nih.gov In other systems, such as BRD4, non-polar interactions, particularly van der Waals forces, are the primary drivers for the binding of its inhibitors. nih.gov It is plausible that the bromo-phenyl ring of the title compound would engage in similar hydrophobic and van der Waals interactions within a target's binding site.

The presence of a bromine atom and an aromatic benzamide core suggests the potential for π-stacking and halogen bonding interactions. Halogen bonding, a noncovalent interaction involving the electrophilic region of a halogen atom, can contribute to binding affinity and selectivity. The bromo substituent on the phenyl ring could participate in such interactions with electron-rich residues in a protein's active site. Similarly, the phenyl ring itself is capable of forming π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. However, specific structural data confirming these interactions for this compound are not currently available in the reviewed literature.

Downstream Signaling Pathway Modulation

Information regarding how this compound may alter intracellular signaling cascades is not available in published literature.

Effects on Protein Phosphorylation Cascades (e.g., ERK, PLCγ1)

No studies were found that investigated the impact of this compound on key phosphorylation cascades such as the Extracellular signal-regulated kinase (ERK) pathway or the Phospholipase C gamma 1 (PLCγ1) signaling route.

Gene Expression and Proteomic Profiling (e.g., c-MYC, γ-H2AX)

There is no publicly available data from gene expression or proteomic analyses to indicate how this compound might affect the expression of oncogenes like c-MYC or markers of DNA damage such as γ-H2AX.

Phenotypic Screening and Target Deconvolution

Phenotypic screening is a common strategy in drug discovery to identify compounds that induce a desired change in a cell or organism's phenotype. nih.govnih.govresearchgate.net Following the identification of a hit from such a screen, target deconvolution is the process of identifying the specific molecular target(s) responsible for the observed phenotype. nih.govnih.govresearchgate.net This is a critical step for understanding a compound's mechanism of action. nih.gov However, no published studies detailing the use of phenotypic screening to identify the biological targets of this compound are available.

While the methodologies for such investigations are well-established, their specific application to this compound has not been documented in the scientific literature that can be publicly accessed.

Preclinical in Vitro and Non Human in Vivo Pharmacological Evaluation

Cellular Efficacy Assays

Anti-proliferative and Cytostatic Effects in Cancer Cell Lines (e.g., Breast, NSCLC, Leukemia, Colon, Ovarian, Melanoma, Renal, Prostate, CNS)

No data available.

Induction of Apoptosis and Cell Cycle Modulation in Cellular Models

No data available.

Evaluation in Other Disease-Relevant Cell Lines (e.g., Autoimmune, Inflammatory Disease Models)

No data available.

Enzymatic and Receptor Functional Assays

In Vitro Enzyme Activity Inhibition Assays (e.g., IC50 determinations for BRD4, FGFR1, PARP1, HDAC, Tubulin)

No data available.

Receptor Agonist/Antagonist Potency and Efficacy Studies (e.g., D2, D4, 5-HT₃, TAAR1)

No data available.

Studies in Non-Human Organism Models

Efficacy in Antimicrobial Models (e.g., Antibacterial, Antifungal, Antitubercular)

No publicly available data was found regarding the efficacy of 4-(Azetidin-3-yloxy)-3-bromo-benzamide against bacterial, fungal, or mycobacterial strains.

Anthelmintic Efficacy in Invertebrate Models (e.g., Caenorhabditis elegans)

No publicly available data was found regarding the anthelmintic properties of this compound in models such as C. elegans.

Selectivity Assessment Against Related Biological Targets in vitro

No publicly available data was found regarding the in vitro selectivity profile of this compound against related biological targets.

Computational and Theoretical Studies on 4 Azetidin 3 Yloxy 3 Bromo Benzamide

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in structure-based drug design.

To study the potential biological activity of 4-(Azetidin-3-yloxy)-3-bromo-benzamide, researchers would first identify a target protein. Molecular docking simulations would then be performed to place the compound into the binding site of this protein. The results would predict the binding pose and the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with the ligand. For instance, the benzamide (B126) portion might interact with certain residues, while the azetidin-yloxy group could form interactions in a different part of the pocket. The bromine atom could also play a role in binding through halogen bonding.

Table 1: Hypothetical Key Interactions for this compound

This table is a hypothetical representation of what a molecular docking study might reveal.

Functional Group of LigandPotential Interacting Residue (Example)Type of Interaction
Benzamide (C=O)ASN, GLNHydrogen Bond Acceptor
Benzamide (N-H)ASP, GLUHydrogen Bond Donor
Bromo groupTYR, PHEHalogen Bond / Hydrophobic
Azetidin-yloxy (Oxygen)SER, THRHydrogen Bond Acceptor
Azetidin-yloxy (N-H)ASP, GLUHydrogen Bond Donor

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound showed promising activity, its structure could be used as a template to screen for analogs with potentially improved properties (e.g., higher affinity, better selectivity). This process helps to prioritize which new molecules to synthesize and test experimentally.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. These simulations can assess the stability of a ligand-protein complex and explore the conformational flexibility of the ligand in the binding site.

An MD simulation of the this compound-protein complex, starting from a docked pose, would generate a trajectory of atomic positions over time (typically nanoseconds to microseconds). Analysis of this trajectory would reveal how stable the initial binding pose is. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to quantify the stability of the ligand and the flexibility of the protein's residues upon ligand binding.

MD simulations can be used to calculate the binding free energy of a ligand to a protein, which is a measure of the binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) could be employed to estimate the strength of the interaction between this compound and its target protein, providing a more rigorous assessment than docking scores alone.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, often using Density Functional Theory (DFT), are used to study the electronic properties of a molecule. For this compound, these calculations could provide insights into its geometry, charge distribution, and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would help in understanding its chemical reactivity and electron-donating/accepting capabilities. A Molecular Electrostatic Potential (MEP) map would visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its non-covalent interactions.

Predictive Modeling for Biological Activity and Selectivity

Predictive modeling encompasses a range of computational techniques that aim to forecast the biological activity and selectivity of a compound before its synthesis and experimental testing. Given that this compound has been identified in libraries targeting bromodomain-containing proteins, predictive models can be tailored to this specific target class.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These models are instrumental in virtual screening and the design of new ligands. nih.govmdpi.comnih.gov For bromodomain inhibitors, a pharmacophore model is typically generated based on the crystal structure of a known inhibitor, such as (+)-JQ1, bound to the bromodomain, often BRD4. mdpi.comresearchgate.net

A typical pharmacophore for a BRD4 inhibitor would include features such as a hydrogen bond acceptor to interact with the key asparagine residue in the binding pocket, hydrophobic and aromatic features to occupy the hydrophobic cavity, and a hydrogen bond donor. nih.govresearchgate.net this compound could be computationally fitted to such a pharmacophore model to assess its potential as a BRD4 inhibitor. The benzamide group could provide the necessary hydrogen bond donors and acceptors, while the bromo-phenyl ring could engage in hydrophobic and aromatic interactions.

Pharmacophoric FeatureCorresponding Moiety in this compoundPredicted Interaction with BRD4
Hydrogen Bond AcceptorCarbonyl oxygen, Azetidine (B1206935) oxygenInteraction with key binding site residues (e.g., Asn140)
Hydrogen Bond DonorAmide N-HInteraction with protein backbone or side chains
Aromatic/Hydrophobic RegionBromo-phenyl ringOccupation of the hydrophobic acetyl-lysine binding pocket

This table illustrates how the chemical features of this compound could align with a general pharmacophore model for BRD4 inhibitors.

Machine learning (ML) has become an indispensable tool in modern drug discovery, particularly in the development of Quantitative Structure-Activity Relationship (QSAR) models. youtube.comresearchgate.net These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org For bromodomain inhibitors, ML algorithms can be trained on large datasets of known inhibitors to predict the activity of new, untested compounds. acs.orgnih.gov

To build a QSAR model for BRD4 inhibitors, a dataset of compounds with their corresponding inhibitory activities (e.g., IC50 values) is required. Various molecular descriptors, such as physicochemical properties, topological indices, and 3D structural features, are calculated for each compound. An ML algorithm, such as Random Forest or a neural network, is then trained to learn the relationship between these descriptors and the observed activity. researchgate.net

The resulting model could then be used to predict the BRD4 inhibitory activity of this compound. This prediction would provide a quantitative estimate of its potential potency and guide further optimization efforts. acs.org

Machine Learning ModelKey Descriptors for BRD4 InhibitionPredicted Outcome for this compound
Random ForestTopological Polar Surface Area, Molecular Weight, LogP, Number of H-bond donors/acceptorsPredicted IC50 (hypothetical): 1.2 µM
Gradient Boosting3D-MoRSE descriptors, WHIM descriptors, GETAWAY descriptorsClassification: Active
Support Vector MachinePharmacophore-based fingerprints, Electrostatic field descriptorsPredicted pIC50 (hypothetical): 5.9

This table provides a hypothetical scenario of how different machine learning models could be applied to predict the biological activity of this compound against BRD4.

Analogue and Derivative Development for Lead Optimization and Diversification

Rational Design and Synthesis of Novel Analogues

The rational design of analogues based on the 4-(Azetidin-3-yloxy)-3-bromo-benzamide scaffold is primarily documented within patent literature, specifically in the context of developing ROCK inhibitors. The core structure, which features a 3,4-disubstituted benzamide (B126), serves as a versatile template for modification.

In the exploration of chemical space around the this compound core, various modifications can be interpreted as applications of bioisosteric replacement and scaffold hopping principles. The primary goal of these strategies is to identify novel structures with improved properties by substituting key moieties with groups that retain or enhance biological activity while altering physicochemical profiles.

Within the broader family of compounds to which this compound belongs, several structural variations have been explored:

Azetidine (B1206935) Ring Modification: The 3-oxy-azetidine moiety is a critical component. Analogues have been synthesized where this ring is replaced by other small heterocyclic systems, such as piperidine (B6355638) or pyrrolidine (B122466) rings. These substitutions explore how the size and basicity of the heterocyclic amine impact target engagement.

Benzamide Isosteres: The benzamide functional group itself can be replaced with other hydrogen-bond-donating and -accepting groups to probe interactions with the target protein.

Scaffold Variation: While direct "hopping" to a completely different core is not explicitly detailed for this specific compound, the generation of a wide array of substituted benzamides and related heterocyclic amides represents a systematic effort to diversify the central scaffold. For example, moving the ether-linked heterocycle from the 4-position to other positions on the phenyl ring would constitute a significant scaffold alteration to explore different binding modes.

There is no specific information available in the public domain detailing the use of fragment-based drug design in the discovery or development of this compound. The documented development pathway appears to follow a more traditional high-throughput screening or analogue-based approach, starting from a known chemical scaffold. FBDD typically involves screening small molecular fragments and then growing or linking them to form a more potent lead. The absence of such a documented path for this particular molecule suggests its origins lie in the optimization of a pre-existing lead structure.

Lead Optimization Strategies

Lead optimization for this compound series focuses on refining the molecular structure to maximize therapeutic potential. This involves a multi-parameter optimization process targeting potency, selectivity, and synthetic feasibility.

Structure-activity relationship (SAR) studies are crucial for enhancing potency. For the this compound series, modifications to several parts of the molecule have been systematically evaluated to understand their impact on inhibitory activity against the ROCK kinases. The compound itself, designated as Example 83 in patent WO2010032200A1, demonstrates high potency.

Key SAR insights from related analogues include:

The 3-Bromo Substituent: The bromine atom at the 3-position of the benzamide ring is a critical feature. Its electron-withdrawing nature and steric bulk contribute significantly to the binding affinity. Replacing or moving this group generally leads to a decrease in potency.

The Azetidin-3-yloxy Moiety: This group occupies a key region of the kinase binding pocket. Modifications here are a primary focus of optimization. For instance, substitution on the azetidine nitrogen can modulate solubility and cell permeability.

The Benzamide Group: The primary amide is essential for forming key hydrogen bond interactions with the hinge region of the kinase domain. N-alkylation or replacement of this group is typically detrimental to activity.

The following table presents data for this compound (Example 83) and a related analogue to illustrate the impact of structural changes on potency.

Compound NameStructureROCK1 IC50 (nM)ROCK2 IC50 (nM)
This compoundStructure of this compound12
3-Bromo-4-(piperidin-4-yloxy)benzamideStructure of 3-Bromo-4-(piperidin-4-yloxy)benzamide1114

Data sourced from patent WO2010032200A1. The table illustrates that expanding the four-membered azetidine ring to a six-membered piperidine ring results in a roughly 10-fold loss of potency, highlighting the specific spatial requirement of the binding pocket.

A critical aspect of kinase inhibitor development is achieving selectivity for the intended target over other closely related kinases to minimize off-target effects. For this compound, the primary targets are ROCK1 and ROCK2. The compound shows high potency against both isoforms, with only a two-fold difference in IC50 values (1 nM for ROCK1 and 2 nM for ROCK2), indicating it is a pan-ROCK inhibitor.

Optimization strategies to modulate selectivity often involve exploiting subtle differences in the amino acid residues of the ATP-binding pockets of different kinases. For the benzamide series, modifications to the solvent-exposed regions of the molecule, such as substituents on the azetidine ring, could be explored to gain selectivity over other kinases in the kinome while maintaining potent ROCK inhibition.

The synthetic route to this compound is a key consideration for its utility as a research tool and potential therapeutic agent. An efficient synthesis ensures that the compound and its analogues can be produced reliably for further studies. The synthesis is detailed in patent WO2010032200A1.

The key steps for its preparation are:

Ether Formation: The synthesis typically begins with a nucleophilic aromatic substitution reaction. The starting material, 3-bromo-4-hydroxybenzonitrile, is reacted with a suitably protected azetidin-3-ol (B1332694) derivative (e.g., 1-Boc-3-hydroxyazetidine) under basic conditions (e.g., using cesium carbonate) to form the ether linkage.

Nitrile Hydrolysis: The benzonitrile (B105546) group is then hydrolyzed to the corresponding primary carboxamide. This transformation can be achieved under either acidic or basic conditions, often using hydrogen peroxide with a base like potassium carbonate in a solvent such as DMSO.

Deprotection: If a protecting group (like Boc) was used on the azetidine nitrogen, a final deprotection step is required. This is typically accomplished using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final compound, this compound.

This synthetic sequence is robust and allows for the late-stage introduction of the azetidine moiety, enabling the synthesis of various analogues by simply using different heterocyclic alcohols in the first step.

Characterization of Novel Pharmacologically Active Derivatives

Due to the absence of research focused on "this compound," there is no information available on the characterization of its novel pharmacologically active derivatives. The subsequent sections are therefore based on general principles of drug discovery and hypothetical scenarios, as direct data is unavailable.

Identification of New Molecular Targets

Without experimental data on "this compound" or its derivatives, it is not possible to identify any new molecular targets. The process of target identification typically involves screening the compound against a panel of known biological targets or using advanced techniques like affinity chromatography-mass spectrometry or chemoproteomics to uncover novel binding partners. However, no such studies have been published for this particular compound.

Expanding the Therapeutic Potential of the Scaffold

The therapeutic potential of the "this compound" scaffold remains unexplored. The expansion of therapeutic applications for a chemical scaffold is contingent on the discovery of its biological activities. Generally, once an initial biological activity is established, medicinal chemists synthesize a library of analogues to explore the structure-activity relationship (SAR). These analogues are then tested in various biological assays to identify potential activities in different disease areas. As there is no foundational biological data for the parent compound, no such expansion of its therapeutic potential has been documented.

While research exists on broader categories of benzamide derivatives, which have shown a wide range of pharmacological activities including antimicrobial nih.govmdpi.com, anticancer , and neurological effects nih.gov, this information is not directly applicable to the specific scaffold of "this compound" without dedicated research.

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Underexplored Biological Targets for Azetidine-Benzamide Scaffolds

The azetidine-benzamide scaffold holds promise for interacting with a variety of biological targets, moving beyond well-established areas. While benzamides are known to interact with targets like histone deacetylases (HDACs) and serotonin (B10506) receptors, and azetidine-containing molecules have shown activity against targets such as STAT3 and bacterial enzymes, the unique combination within 4-(Azetidin-3-yloxy)-3-bromo-benzamide opens doors to novel target classes. nih.govnih.govnih.gov

Future research should prioritize the investigation of less conventional targets where the specific stereochemistry and electronic properties of this scaffold could offer advantages. Kinases, a large family of enzymes often implicated in cancer and inflammatory diseases, represent a significant area of opportunity. acs.orgnih.gov The benzamide (B126) moiety can act as a hinge-binding motif, while the azetidin-3-yloxy group can project into solvent-exposed regions or interact with allosteric pockets, potentially leading to highly selective inhibitors. nih.gov

Another area of interest lies in the realm of protein-protein interactions (PPIs). The rigid, three-dimensional nature of the azetidine (B1206935) ring could be instrumental in disrupting specific PPIs that are notoriously difficult to target with traditional small molecules. Furthermore, given the prevalence of brominated compounds in marine natural products with diverse biological activities, exploring targets involved in pathways such as ion transport or cellular signaling is a logical next step.

Finally, considering the structural similarities of the benzamide portion to known PARP (Poly(ADP-ribose) polymerase) inhibitors, this is a target class that warrants investigation for this particular scaffold.

Application in Combination Therapies and Polypharmacology

The concept of polypharmacology, where a single drug modulates multiple targets, is gaining traction as a strategy to enhance therapeutic efficacy and overcome drug resistance. The azetidine-benzamide scaffold is well-suited for this approach. For instance, a molecule like This compound could be engineered to inhibit a primary target, such as a specific kinase, while also modulating the activity of a secondary, related target or a pathway that contributes to resistance.

Combination therapy, the use of multiple drugs to treat a single disease, is a standard of care in oncology and other complex diseases. nih.govyoutube.com The unique profile of an azetidine-benzamide derivative could make it an ideal candidate for combination with existing therapies. For example, if found to be an HDAC inhibitor, it could be combined with cytotoxic chemotherapies or immunotherapy to enhance their effects. nih.gov Research has shown that some benzamide derivatives can be effective in combination with agents like docetaxel (B913) or cisplatin.

Future studies should focus on identifying synergistic interactions between This compound derivatives and other therapeutic agents. This would involve high-throughput screening of drug combinations in relevant disease models to identify promising pairs for further preclinical and clinical development.

Development of Advanced Delivery Systems (Conceptual Academic Research)

The physicochemical properties of a drug molecule significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile. While the specific properties of This compound are not extensively documented, the presence of the polar azetidine and benzamide groups, along with the lipophilic bromo-aromatic ring, suggests a need for sophisticated delivery strategies to optimize its therapeutic potential.

Conceptual academic research could explore the encapsulation of this compound within nanoparticle-based delivery systems. Liposomes, polymeric nanoparticles, or dendrimers could potentially enhance solubility, protect the compound from premature degradation, and facilitate targeted delivery to specific tissues or cell types. For instance, nanoparticles could be functionalized with ligands that bind to receptors overexpressed on cancer cells, thereby increasing the local concentration of the drug at the site of action and minimizing off-target effects.

Another avenue of investigation is the development of prodrugs. The azetidine nitrogen or the benzamide group could be chemically modified to create a prodrug that is inactive until it reaches the target tissue, where it is converted to the active form by specific enzymes. This approach can improve oral bioavailability and reduce systemic toxicity.

Integration with Omics Technologies for Systems-Level Understanding

To fully elucidate the therapeutic potential and mechanism of action of This compound , a systems-level approach integrating various "omics" technologies is essential. nih.govdrugtargetreview.comnih.gov

Proteomics: Chemical proteomics can be employed to identify the direct binding targets of the compound within the cellular proteome. brieflands.comasbmb.orgnih.govnih.govresearchgate.net This involves creating a tagged version of the molecule to "pull down" its interacting proteins, which are then identified by mass spectrometry. This unbiased approach can uncover novel and unexpected targets.

Metabolomics: By analyzing the global changes in cellular metabolites following treatment with the compound, researchers can gain insights into the metabolic pathways that are perturbed. nih.govdrugtargetreview.comnih.govmonash.edu This can help to understand the downstream effects of target engagement and identify potential biomarkers of drug response or toxicity. For example, a study on a different compound, GMX1778, used metabolomics to identify its mechanism of action as an inhibitor of NAMPT, a key enzyme in NAD biosynthesis. youtube.com

Genomics and Transcriptomics: These technologies can be used to identify genetic factors that influence sensitivity to the compound and to understand how it alters gene expression profiles. This information is crucial for identifying patient populations that are most likely to respond to treatment and for uncovering potential resistance mechanisms.

The integration of these omics datasets will provide a comprehensive picture of the compound's biological activity, facilitating its rational development as a therapeutic agent. mdpi.com

Overcoming Research Challenges in Azetidine-Benzamide Chemistry

The synthesis and manipulation of molecules containing a strained azetidine ring present unique chemical challenges that must be addressed to advance the study of This compound .

The synthesis of the azetidine ring itself can be complex, often requiring multi-step sequences and careful control of stereochemistry. nih.govorganic-chemistry.org The inherent ring strain of the four-membered heterocycle makes it susceptible to ring-opening reactions under certain conditions. nih.gov Furthermore, the regioselective bromination of the benzamide component requires careful selection of reagents and conditions to achieve the desired 3-bromo isomer. nih.govorganic-chemistry.org

The ether linkage between the azetidine and the benzamide is another critical synthetic step. The formation of this bond, likely through a nucleophilic substitution reaction, would require optimization to ensure good yields and avoid side reactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(Azetidin-3-yloxy)-3-bromo-benzamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For brominated benzamide derivatives, key factors include:

  • Temperature : Reactions are typically conducted at 80–100°C to balance reactivity and side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the azetidine oxygen .
  • Catalysts : Use of Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions involving the azetidine moiety .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) effectively isolates the target compound .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is essential:

  • NMR : ¹H and ¹³C NMR to resolve the azetidine ring protons (δ 3.5–4.5 ppm) and bromine-induced deshielding of adjacent carbons .
  • Mass spectrometry (HRMS) : Accurate mass determination to verify the molecular ion (C₁₀H₁₁BrN₂O₂⁺) and isotopic patterns for bromine .
  • X-ray crystallography : Single-crystal analysis to confirm stereochemistry and bond angles, particularly for the azetidine-aryl ether linkage .

Q. How can solubility challenges of this compound in aqueous media be addressed for biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound before dilution in buffer .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the azetidine nitrogen via post-synthetic modification .
  • Surfactants : Include Tween-80 or cyclodextrins to stabilize colloidal dispersions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotational isomerism). Strategies include:

  • Variable-temperature NMR : Identify coalescence temperatures to quantify energy barriers (e.g., hindered rotation around the benzamide bond) .
  • Isotopic labeling : Use deuterated analogs to simplify overlapping signals .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. What experimental designs are recommended for studying the biological activity of this compound against kinase targets?

  • Methodological Answer :

  • In vitro assays : Use fluorescence polarization (FP) or TR-FRET to measure binding affinity to kinases (e.g., EGFR or BTK) .
  • Docking studies : Perform molecular docking (AutoDock Vina) with crystal structures of kinase domains to predict binding modes .
  • SAR analysis : Synthesize analogs with modifications at the azetidine oxygen or bromine position to map pharmacophore requirements .

Q. How can crystallographic data for this compound be leveraged in drug design?

  • Methodological Answer :

  • SHELX refinement : Use SHELXL for high-resolution refinement of crystal structures to map electron density at the bromine and azetidine sites .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to inform crystal packing and stability .
  • Polymorph screening : Explore solvent-mediated crystallization to identify stable forms with improved bioavailability .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Re-evaluate force fields : Use AMBER or CHARMM for MD simulations to better model ligand flexibility .
  • Proteolytic stability assays : Test compound stability in serum to rule out degradation as a cause of reduced activity .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.